molecular formula C10H9ClO B1149314 (e)-3-o-Tolylacryloyl chloride CAS No. 15873-40-2

(e)-3-o-Tolylacryloyl chloride

Cat. No.: B1149314
CAS No.: 15873-40-2
M. Wt: 180.63
InChI Key:
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Description

(e)-3-o-Tolylacryloyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to an acryl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(e)-3-o-Tolylacryloyl chloride can be synthesized through several methods. One common method involves the reaction of (e)-3-o-Tolylacrylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:

(e)-3-o-Tolylacrylic acid+SOCl2(e)-3-o-Tolylacryloyl chloride+SO2+HCl\text{(e)-3-o-Tolylacrylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (e)-3-o-Tolylacrylic acid+SOCl2​→(e)-3-o-Tolylacryloyl chloride+SO2​+HCl

The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(e)-3-o-Tolylacryloyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Addition Reactions: The double bond in the acryl moiety can participate in addition reactions with various reagents.

    Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X₂), and other electrophiles can be used.

    Polymerization: Initiators such as radical initiators or catalysts are used to promote polymerization.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Polymers: Formed through polymerization reactions.

Scientific Research Applications

(e)-3-o-Tolylacryloyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create various derivatives and polymers.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of (e)-3-o-Tolylacryloyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: Another acyl chloride with a benzene ring but without the acryl moiety.

    p-Toluenesulfonyl chloride: Contains a tolyl group but with a sulfonyl chloride moiety instead of an acyl chloride.

    Acryloyl chloride: Similar structure but without the tolyl group.

Uniqueness

(e)-3-o-Tolylacryloyl chloride is unique due to the presence of both the tolyl and acryl moieties, which confer specific reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides.

Properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMYAVWQKWXKOM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420708
Record name (e)-3-o-tolylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83612-52-6, 15873-40-2
Record name (e)-3-o-tolylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15873-40-2
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